

Technical Guide: Physicochemical Properties of 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran

Cat. No.: B1273341

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the synthetic heterocyclic compound **3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran**. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and materials science. The guide compiles available data on the compound's chemical and physical characteristics, outlines a plausible synthetic methodology based on established protocols for analogous structures, and discusses its potential applications, particularly in the realms of oncology and bio-imaging. All quantitative data is presented in a clear tabular format, and a generalized experimental workflow is visualized to aid in practical laboratory applications.

Introduction

3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran is a multifaceted benzofuran derivative characterized by a unique assembly of functional groups: a primary amine, a bromobenzoyl moiety, and a nitro group. This distinct substitution pattern imparts a range of chemical and physical properties that make it a compound of significant interest. Benzofuran scaffolds are integral to numerous biologically active molecules and approved pharmaceuticals. The presence of the nitro group can enhance the molecule's reactivity and its potential as a chromophore, while the amino and bromobenzoyl groups offer sites for further chemical

modification and potential interactions with biological targets.^[1] This compound is noted as a key intermediate in the synthesis of novel pharmaceuticals, particularly in the development of anti-cancer agents, and is also explored for its applications in materials science, such as in organic electronics and as a fluorescent probe.^[1]

Physicochemical Properties

The following table summarizes the available physicochemical data for **3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran**. It is important to note that while some data is experimentally determined, other values may be computationally predicted and should be verified experimentally.

Property	Value	Source
IUPAC Name	(3-Amino-6-nitro-1-benzofuran-2-yl)(4-bromophenyl)methanone	Chem-Impex
CAS Number	351003-26-4	[1]
Molecular Formula	C ₁₅ H ₉ BrN ₂ O ₄	[1]
Molecular Weight	361.15 g/mol	[1]
Appearance	Light red powder	[1]
Melting Point	280-284 °C	[1]
Purity	≥ 99% (HPLC)	[1]
Storage Conditions	0-8 °C	[1]
Solubility	Data not available. Likely soluble in polar organic solvents such as DMSO and DMF.	
pKa	Data not available.	

Note: For the structurally similar analog, 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran (CAS: 351003-28-6), a melting point of 260-268 °C and a light orange powder appearance have been

reported.

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran** are not readily available in the public domain.

Researchers are advised to perform their own spectral analysis upon synthesis or acquisition of the compound. The following are expected characteristic signals based on the structure:

- ¹H NMR: Aromatic protons on the benzofuran and bromobenzoyl rings, and a signal for the amino protons.
- ¹³C NMR: Carbon signals corresponding to the aromatic rings, the carbonyl group, and carbons of the benzofuran core.
- FT-IR: Characteristic peaks for N-H stretching of the amino group, C=O stretching of the benzoyl ketone, N-O stretching of the nitro group, and C-Br stretching.
- Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran** is not published in peer-reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted 2-aryl-3-aminobenzofurans. A general, representative protocol is provided below.

Proposed Synthetic Pathway: Tandem SNAr-Cyclocondensation

This approach would likely involve the reaction of a suitably substituted o-hydroxybenzonitrile with an α -haloketone.

General Experimental Protocol:

- Starting Materials: 2-Hydroxy-5-nitrobenzonitrile and 2,4'-dibromoacetophenone.

- Reaction Setup: To a solution of 2-hydroxy-5-nitrobenzonitrile (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile) is added a suitable base (e.g., K_2CO_3 or DBU, 2.0-3.0 eq).
- Addition of Reagents: 2,4'-dibromoacetophenone (1.0-1.2 eq) is added to the reaction mixture.
- Reaction Conditions: The mixture is stirred at an elevated temperature (e.g., 80-120 °C) for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration.
- Purification: The crude product is washed with water and a suitable organic solvent (e.g., diethyl ether or ethanol) and then purified by recrystallization or column chromatography on silica gel to afford the desired **3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran**.
- Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods (1H NMR, ^{13}C NMR, IR, MS) and melting point analysis.

Potential Applications and Biological Activity

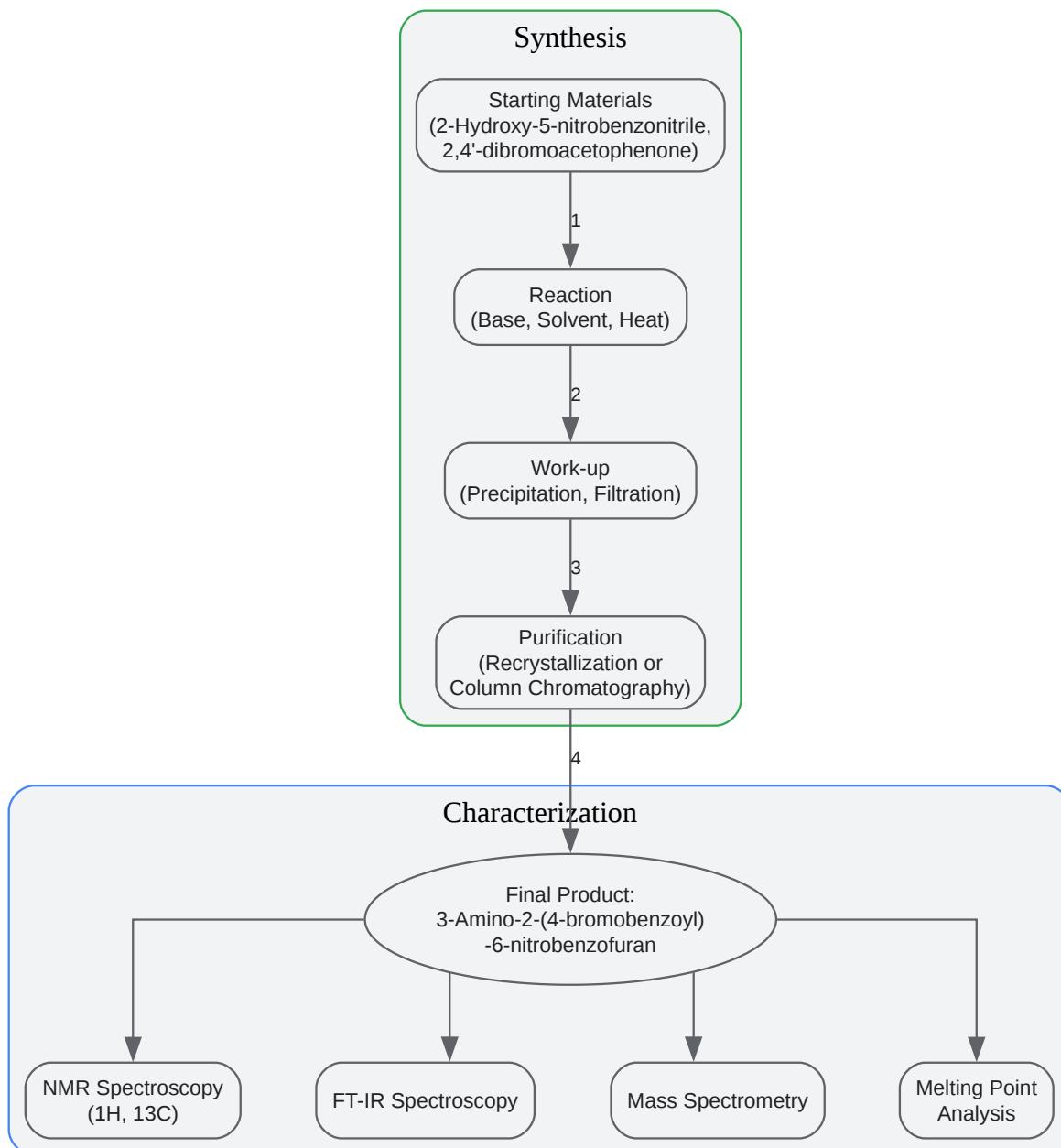
While specific biological data for **3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran** is limited, the benzofuran scaffold is a well-established pharmacophore with a broad range of activities.

Anti-Cancer Potential: Many benzofuran derivatives have demonstrated significant anti-cancer properties. The mechanism of action for related compounds often involves the induction of apoptosis in cancer cell lines. Some derivatives have been shown to inhibit key signaling pathways involved in cancer progression, such as the mTOR and VEGFR-2 pathways. The subject compound, with its unique substitution pattern, is a candidate for screening against various cancer cell lines to determine its cytotoxic and cytostatic effects.

Fluorescent Probe Development: The nitrobenzofuran moiety can act as a fluorophore.^[1] The compound's fluorescent properties could be harnessed for the development of probes for biological imaging, allowing for the real-time visualization of cellular processes.

Visualizations

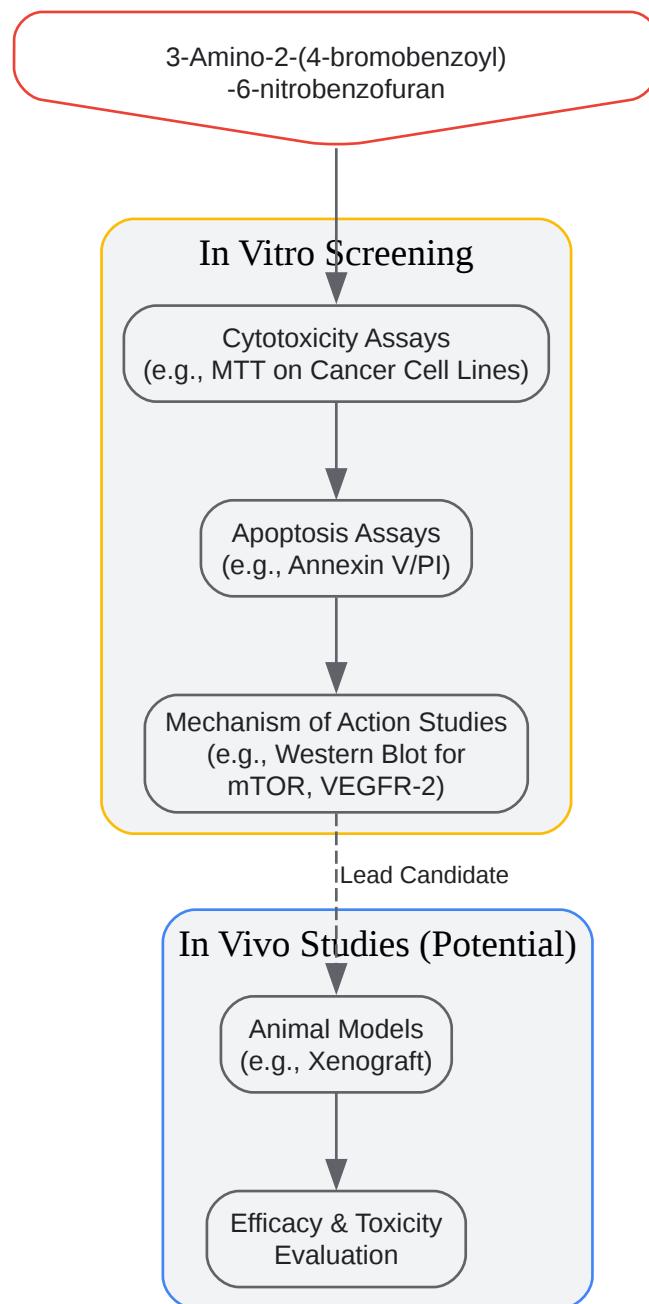
Generalized Experimental Workflow



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Caption: Generalized workflow for the synthesis and characterization of the target compound.

Hypothetical Anti-Cancer Screening Cascade



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Caption: A hypothetical screening cascade for evaluating the anti-cancer potential.

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References

- 1. chemimpex.com [chemimpex.com]
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